4-Bromo-2-isopropylanisole chemical structure and molecular weight
4-Bromo-2-isopropylanisole chemical structure and molecular weight
Chemical Structure, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
4-Bromo-2-isopropylanisole (CAS: 24591-33-1) is a halogenated aromatic building block critical to the synthesis of lipophilic pharmaceutical candidates. Characterized by the interplay between a sterically demanding isopropyl group and an electron-donating methoxy moiety, this scaffold serves as a robust intermediate for palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical analysis of its structural properties, synthetic pathways, and utility in drug discovery.
Chemical Identity & Structural Architecture[1]
Nomenclature and Identifiers
| Parameter | Detail |
| IUPAC Name | 1-Bromo-4-methoxy-3-(propan-2-yl)benzene |
| Common Name | 4-Bromo-2-isopropylanisole |
| CAS Registry Number | 24591-33-1 |
| Molecular Formula | C₁₀H₁₃BrO |
| SMILES | COC1=C(C(C)C)C=C(Br)C=C1 |
| InChI Key | LGEUHIWKMYPPSN-UHFFFAOYSA-N |
Structural Analysis & Electronic Effects
The molecule features a trisubstituted benzene ring where the electronic and steric environments are dictated by the ortho-isopropyl and para-bromo substituents relative to the methoxy group.
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Electronic Push-Pull: The methoxy group (-OMe) is a strong
-donor, activating the ring and directing electrophilic substitution primarily to the para position (C4) and ortho position (C6). The bromine atom at C4 acts as a weak deactivator but provides a functional handle for further derivatization. -
Steric Shielding: The isopropyl group at C2 exerts significant steric bulk (A-value ~ 2.2 kcal/mol), restricting rotation around the C(aryl)-C(alkyl) bond and shielding the C1-O bond from metabolic dealkylation. This "ortho-effect" is a valuable strategy in medicinal chemistry to improve the metabolic stability of ether linkages.
Physicochemical Profile
The following data represents the core physical properties relevant to handling and purification.
| Property | Value / Description | Note |
| Molecular Weight | 229.12 g/mol | Monoisotopic Mass: 228.015 |
| Physical State | Clear to pale yellow liquid | At standard temperature/pressure |
| Boiling Point | ~245–250 °C (Predicted) | High BP due to molecular weight |
| Density | 1.28 ± 0.06 g/cm³ | Predicted |
| LogP (Octanol/Water) | 3.7 – 3.9 | Highly Lipophilic |
| Solubility | DCM, THF, Ethyl Acetate | Insoluble in water |
Synthetic Methodology
Route Selection: Regioselective Bromination
The most robust synthesis involves the electrophilic aromatic bromination of 2-isopropylanisole. The challenge lies in ensuring regioselectivity for the para position (C4) over the ortho position (C6).
Mechanism: Electrophilic Aromatic Substitution (S_EAr). Regiocontrol: The methoxy group is a stronger activator than the isopropyl group.
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C4 (Para to OMe): Favored electronically and sterically less hindered than C2.
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C6 (Ortho to OMe): Electronically activated but sterically accessible; however, para substitution usually dominates in anisole derivatives unless blocked.
Experimental Protocol (Recommended)
Reagents: 2-Isopropylanisole (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (ACN).
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Preparation: Dissolve 2-isopropylanisole in anhydrous ACN (0.5 M concentration) under an inert atmosphere (N₂).
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Addition: Cool the solution to 0°C. Add NBS portion-wise over 30 minutes to prevent exotherms and minimize poly-bromination.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.
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Quench: Quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted bromine species.
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Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
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Purification: If necessary, purify via silica gel flash chromatography (100% Hexanes → 5% EtOAc/Hexanes).
Reaction Pathway Visualization
Figure 1: Regioselective bromination pathway favoring the para-substituted product due to electronic direction of the methoxy group.
Analytical Characterization
Verification of the structure requires confirming the substitution pattern (1,2,4-trisubstituted ring).
Predicted ¹H-NMR (400 MHz, CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 7.30 – 7.25 | Doublet (d, J=2.5 Hz) | 1H | Ar-H3 (Meta to OMe, Ortho to iPr) |
| 7.22 – 7.18 | Doublet of Doublets (dd) | 1H | Ar-H5 (Ortho to Br) |
| 6.75 – 6.70 | Doublet (d, J=8.5 Hz) | 1H | Ar-H6 (Ortho to OMe) |
| 3.82 | Singlet (s) | 3H | -OCH₃ |
| 3.30 | Septet (sep, J=6.9 Hz) | 1H | -CH (CH₃)₂ |
| 1.20 | Doublet (d, J=6.9 Hz) | 6H | -CH(CH₃ )₂ |
Note: The coupling constant J=2.5 Hz for H3 indicates meta-coupling, confirming the 1,2,4 substitution pattern.
Applications in Drug Discovery[4][5][6]
Scaffold Utility
4-Bromo-2-isopropylanisole is a high-value "building block" for Fragment-Based Drug Design (FBDD) .
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Suzuki-Miyaura Coupling: The aryl bromide undergoes facile Pd-catalyzed coupling with boronic acids to generate biaryl scaffolds common in kinase inhibitors.
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Lipophilic Pocket Filling: The isopropyl group provides a hydrophobic anchor. When the methoxy group interacts with solvent-exposed regions, the isopropyl moiety can fill hydrophobic sub-pockets (e.g., in GPCRs or Nuclear Receptors), enhancing binding affinity via van der Waals interactions.
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Bioisosterism: The 2-isopropylanisole motif acts as a lipophilic bioisostere for other bulky ethers, modulating solubility and membrane permeability.
Structural Logic Diagram
Figure 2: Strategic utility of the scaffold in medicinal chemistry workflows.
Safety & Handling (EHS)
Signal Word: WARNING
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GHS Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[1]
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Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.
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Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation or hydrolysis over extended periods.
References
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National Center for Biotechnology Information (2026) . PubChem Compound Summary for CID 14698794, 4-Bromo-2-isopropyl-1-methoxybenzene. Retrieved from [Link]
